Cas no 52286-58-5 (Ginsenoside Rf)
Ginsenoside Rf Chemical and Physical Properties
Names and Identifiers
-
- Ginsenoside Rf
- (3β,6α,12β)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
- Ginsenoside- Rf
- GINSENOSIDE Rf(AS) PrintBack
- GINSENOSIDE Rf(P) PrintBack
- ginsinoside Rf
- Panaxoside Rf
- Dammarane,b-D-glucopyranoside deriv.
- A14583
- (2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6R)-2-[[(3R,5R,6S,8R,9S,12S,13R,14S,17S)-3,12-Dihydroxy-17-[(2S)-2-
- ginsenoside-rf
- JOS8BON5YW
- Ginsenoside
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- CHEMBL1773987
- 52286-58-5
- CS-3841
- beta-D-Glucopyranoside, (3beta,6alpha,12beta)-3,12,20-trihydroxydammar-24-en-6-yl 2-O-beta-D-glucopyranosyl-
- AKOS027251120
- GINSENOSIDE RF (CONSTITUENT OF AMERICAN GINSENG, ASIAN GINSENG, AND TIENCHI GINSENG)
- GINSENOSIDE RF (CONSTITUENT OF AMERICAN GINSENG, ASIAN GINSENG, AND TIENCHI GINSENG) [DSC]
- Q27104950
- DTXCID101333354
- C08945
- (3beta,6alpha,12beta)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- SCHEMBL22607970
- Ginsenoside Rf, analytical standard
- 1ST40274
- UNII-JOS8BON5YW
- CHEBI:67986
- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,6.ALPHA.,12.BETA.)-3,12,20-TRIHYDROXYDAMMAR-24-EN-6-YL 2-O-.BETA.-D-GLUCOPYRANOSYL-
- DTXSID90904205
- MFCD00210509
- AS-56543
- Q-100589
- Ginsenoside Rf, primary pharmaceutical reference standard
- (beta,6alpha,12beta)-3,12,20-trihydroxydammar-24-en-6-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- HY-N0601
- LS-15446
- 20(R)-ginsenoside Rf
- Dammar-24-ene-3,6,12,20-tetrol; (3β,6α,12β,20S)-form, 6-O-[β-D-Glucopyranosyl-(1->2)-β-D-glucopyranoside]
- DA-63765
- GinsenosideRf
- ss-D-Glucopyranoside, (3ss,6a,12ss)-3,12,20-trihydroxydammar-24-en-6-yl 2-O-ss-D-glucopyranosyl-; Dammarane, ss-D-glucopyranoside deriv.; (3ss,6a,12ss)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-ss-D-glucopyranosyl-ss-D-glucopyranoside; Ginsenoside Rf; Panaxoside Rf
-
- MDL: MFCD00210509
- Inchi: 1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25+,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,39+,40+,41+,42-/m0/s1
- InChI Key: UZIOUZHBUYLDHW-XUBRWZAZSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1C[C@]2(C)[C@H](C[C@H]([C@@H]3[C@@H]([C@](C)(CC/C=C(\C)/C)O)CC[C@@]23C)O)[C@@]2(C)CC[C@@H](C(C)(C)[C@@H]21)O
Computed Properties
- Exact Mass: 800.49200
- Monoisotopic Mass: 800.49220697 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 56
- Rotatable Bond Count: 10
- Complexity: 1410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 21
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 239
- Molecular Weight: 801.0
Experimental Properties
- Color/Form: White powder
- Density: 1.3300
- Melting Point: No data available
- Boiling Point: 912.3±65.0 °C at 760 mmHg
- Flash Point: 505.5±34.3 °C
- Refractive Index: 1.601
- Solubility: biological extracorporealIn Vitro:Ethanol : 50 mg/mL(62.42 mM;Need ultrasonic)
- PSA: 239.22000
- LogP: 1.11980
Ginsenoside Rf Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S2; S45
- RTECS:LY9536900
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ginsenoside Rf Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G107711-10mg |
Ginsenoside Rf |
52286-58-5 | ,≥98% | 10mg |
¥895.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G107711-50mg |
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¥1,899.00 | 2021-05-21 | |
| ChemFaces | CFN99976-20mg |
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$238 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0246-20mg |
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| Chemenu | CM186463-50mg |
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$631 | 2021-06-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032880-10mg |
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52286-58-5 | 98%() | 10mg |
¥648 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032880-50mg |
Ginsenoside Rf |
52286-58-5 | 98%() | 50mg |
¥2668 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40995-5mg |
Ginsenoside Rf |
52286-58-5 | 98% | 5mg |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40995-1mg |
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| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21056-20mg |
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52286-58-5 | ,HPLC≥98% | 20mg |
¥1200.00 | 2021-09-02 |
Ginsenoside Rf Suppliers
Ginsenoside Rf Related Literature
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Xuying Qin,Yan Liu,Yanchong Feng,Jie Jiang Food Funct. 2019 10 244
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Philippa Ross Food Funct. 2021 12 5187
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Bao-ming Huang,Ting-bo Chen,Sheng-yuan Xiao,Qing-lin Zha,Pei Luo,Ying-ping Wang,Xiu-ming Cui,Liang Liu,Hua Zhou RSC Adv. 2017 7 46839
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Yue Gu,Aichun Ju,Bingjie Jiang,Jingze Zhang,Shuli Man,Changxiao Liu,Wenyuan Gao RSC Adv. 2018 8 40894
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Shengbo Zhang,Hengyu Sun,Chunyun Wang,Xiaoman Zheng,Xiaohuan Jia,Enbo Cai,Yan Zhao Food Funct. 2019 10 1563
Additional information on Ginsenoside Rf
Chemical and Biological Profile of Ginsenoside Rf (CAS No. 52286-58-5)
Ginsenoside Rf, identified by the chemical registration number CAS No. 52286-58-5, is a significant triterpenoid saponin derivative primarily isolated from the roots of Panax ginseng, a plant widely recognized in traditional medicine systems for its adaptogenic and therapeutic properties. As a major bioactive component of ginseng, Ginsenoside Rf has garnered considerable attention in contemporary pharmacological research due to its diverse biological activities and potential therapeutic applications.
The structural complexity of Ginsenoside Rf contributes to its multifaceted pharmacological effects. Chemically, it belongs to the protopanaxadiol group of ginsenosides, characterized by a specific arrangement of hydroxyl and glycosidic groups on the panaxane skeleton. This structural configuration is pivotal in determining its interaction with various biological targets, including enzymes, receptors, and signaling pathways. The presence of multiple hydroxyl groups enhances its solubility in water, facilitating its absorption and distribution within biological systems.
Recent advancements in metabolomics and high-resolution mass spectrometry have enabled a deeper understanding of the pharmacokinetic behavior of Ginsenoside Rf. Studies indicate that it undergoes extensive metabolic conversion in vivo, primarily through enzymatic hydrolysis by gut microbiota and cytochrome P450 enzymes in the liver. These transformations yield various metabolites, some of which exhibit enhanced bioavailability or altered biological activities compared to the parent compound. This metabolic profiling is crucial for optimizing therapeutic dosages and minimizing potential side effects.
The pharmacological effects of Ginsenoside Rf are well-documented across multiple preclinical and clinical studies. One of its most notable properties is its ability to modulate immune function. Research has demonstrated that Ginsenoside Rf can enhance the activity of natural killer (NK) cells and T lymphocytes, while simultaneously suppressing excessive inflammatory responses. These immunomodulatory effects make it a promising candidate for treating immunodeficiency disorders and chronic inflammatory conditions.
Furthermore, Ginsenoside Rf has shown significant potential in cardiovascular health management. Studies have revealed that it can improve endothelial function by upregulating nitric oxide synthase (NOS) expression and reducing oxidative stress markers. Additionally, it exhibits antiplatelet aggregation properties, which may contribute to preventing thrombotic events such as stroke and myocardial infarction. These cardiovascular benefits have prompted investigations into its role in managing hyperlipidemia and atherosclerosis.
Neuroprotective effects are another area where Ginsenoside Rf has demonstrated remarkable promise. Preclinical studies suggest that it can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting β-amyloid aggregation and modulating cholinergic neurotransmission. Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders.
The anti-cancer properties of Ginsenoside Rf have also been extensively explored. Research indicates that it can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways while inhibiting pro-survival signaling molecules like Akt and NF-κB. Moreover, it exhibits chemopreventive effects by suppressing tumor initiation and progression through antioxidant and anti-inflammatory mechanisms.
In terms of molecular mechanisms, Ginsenoside Rf interacts with multiple targets across various cellular pathways. It has been shown to bind to estrogen receptors (ERα and ERβ), explaining its role in hormone-regulated processes such as bone metabolism and reproductive health. Additionally, it modulates serotonin receptor activity (5-HT1A), contributing to its anxiolytic effects observed in animal models.
The synthesis and isolation of Ginsenoside Rf remain challenging due to its complex structure and low abundance in ginseng plants. Conventional extraction methods often yield impure samples requiring extensive purification steps such as column chromatography or high-performance liquid chromatography (HPLC). However, advancements in biotechnological approaches, including enzymatic glycosylation and microbial fermentation, have improved the efficiency and scalability of Ginsenoside Rf production.
Regulatory considerations play a crucial role in the development of pharmaceuticals derived from natural products like Ginsenoside Rf. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before clinical trials can commence. The growing interest in herbal medicine has prompted regulatory bodies to establish standardized guidelines for the quality control of ginseng-derived compounds.
The future direction of research on Ginsenoside Rf lies in elucidating its precise mechanisms of action across different disease models. Combination therapy approaches integrating Ginsenoside Rf with conventional drugs are also being explored to enhance therapeutic efficacy while minimizing adverse effects. Furthermore, personalized medicine strategies may leverage genetic biomarkers to predict individual responses to Ginsenoside Rf, optimizing treatment outcomes for patients.